IDO1/TDO Selectivity Advantage
In a recombinant human IDO1 enzyme inhibition assay (E. coli BL21 expression system), 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (tested as the free acid) exhibited an IC50 of 1.19 μM [1]. In contrast, structurally related aromatic indole-2-carboxylic acid derivatives from the same target class—specifically 6-acetamido-indole-2-carboxylic acid derivative 9o-1—showed comparable IDO1 potency (IC50 = 1.17 μM) but lacked the TDO selectivity window [2]. Critically, the 4-methoxy-indoline scaffold confers a 2.6-fold selectivity for IDO1 over TDO (IC50 TDO = 3.15 μM), whereas the fully aromatic indole-2-carboxylic acid series exhibits near-equipotent dual inhibition (IDO1 IC50 = 1.17 μM; TDO IC50 = 1.55 μM) [2][1].
| Evidence Dimension | IDO1 enzyme inhibition potency and IDO1/TDO selectivity ratio |
|---|---|
| Target Compound Data | IDO1 IC50 = 1.19 μM (1,190 nM); TDO IC50 = 3.15 μM (3,150 nM) |
| Comparator Or Baseline | Aromatic indole-2-carboxylic acid derivative 9o-1: IDO1 IC50 = 1.17 μM; TDO IC50 = 1.55 μM |
| Quantified Difference | IDO1 potency equivalent (within 2%); Selectivity ratio (TDO/IDO1): 2.6-fold for target compound vs. 1.3-fold for comparator |
| Conditions | Recombinant human IDO1 and TDO expressed in E. coli; L-tryptophan to N-formylkynurenine conversion assay |
Why This Matters
For procurement decisions in immuno-oncology programs, the 2.6-fold IDO1/TDO selectivity window of the 4-methoxy-indoline scaffold may reduce off-target TDO-mediated hepatic effects compared to equipotent dual inhibitors, informing target-specific lead optimization strategies.
- [1] BindingDB BDBM50514032 / CHEMBL4471831. IC50 data for 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid vs. IDO1 and TDO. View Source
- [2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Eur J Med Chem, 2020, 188, 111989. View Source
